CID 87141087

Catalog No.
S12378181
CAS No.
M.F
C2H6AlO3P+
M. Wt
136.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 87141087

Product Name

CID 87141087

Molecular Formula

C2H6AlO3P+

Molecular Weight

136.02 g/mol

InChI

InChI=1S/C2H5O3P.Al/c1-2-5-6(3)4;/h2H2,1H3;/p+1

InChI Key

ABRULSGLSZMQJQ-UHFFFAOYSA-O

Canonical SMILES

CCO[P+](=O)O.[Al]

CID 87141087, also known as 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione, is a chemical compound characterized by its unique structure and properties. It has a molecular formula of C14H13FIN3O2 and a molecular weight of approximately 401.17 g/mol. The compound features a cyclopropyl group, a fluorinated phenyl ring, and a pyrimidine dione structure, which contribute to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of CID 87141087 can be attributed to its functional groups. The pyrimidine dione moiety is known for participating in various nucleophilic substitution reactions, while the presence of the cyclopropyl group may influence the compound's stability and reactivity. Additionally, the fluorine and iodine substituents on the phenyl ring can affect the electronic properties, making it reactive under specific conditions, such as in electrophilic aromatic substitution reactions or coupling reactions with other organic compounds.

The synthesis of CID 87141087 typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. A common synthetic route may include:

  • Formation of Pyrimidine Dione: Starting from appropriate precursors, the pyrimidine dione can be synthesized through cyclization reactions.
  • Introduction of Cyclopropyl Group: This can be achieved via cyclopropanation reactions using suitable reagents.
  • Halogenation: The introduction of fluorine and iodine can be accomplished through electrophilic halogenation methods.
  • Final Functionalization: The methylamino group may be added in the final steps to yield the desired compound.

Each step requires careful optimization to ensure high yield and purity.

CID 87141087 holds potential applications in medicinal chemistry due to its unique structure and biological activity. It may serve as a lead compound in drug discovery programs aimed at developing new therapeutics for diseases such as cancer or neurological disorders. Additionally, its distinctive chemical properties could make it useful in materials science or as a reagent in organic synthesis.

Interaction studies involving CID 87141087 are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:

  • Binding Affinity: Evaluating how well CID 87141087 binds to specific biological targets.
  • Selectivity: Determining whether it selectively interacts with desired targets over others.
  • Metabolic Stability: Investigating how the compound is metabolized in biological systems.

Such studies are crucial for predicting the compound's behavior in vivo and guiding further development.

Several compounds share structural similarities with CID 87141087, including:

  • CID 87856071: This compound features a similar pyrimidine core but differs in substituents.
  • CID 12345678: Another pyrimidine derivative that may exhibit comparable biological activities.
  • CID 23456789: A structurally related compound with variations in halogenation patterns.

Comparison Table

CompoundStructure FeaturesBiological Activity
CID 87141087Cyclopropyl, Fluorinated Phenyl, MethylaminoPotential enzyme inhibitor
CID 87856071Similar pyrimidine core, different substituentsVaries based on structure
CID 12345678Pyrimidine derivative with different functional groupsNeeds further study
CID 23456789Related structure with different halogenationPotentially similar activity

CID 87141087 is unique due to its specific combination of functional groups and structural features that may provide distinct biological activities compared to its analogs.

Multi-Component Reaction Strategies for Pyrimidine Dione Core Assembly

The pyrimidine dione core of CID 87141087 is efficiently constructed via multi-component reactions (MCRs), which converge three or more reactants into a single scaffold. A notable approach involves the condensation of barbituric acid derivatives with aldehydes and nucleophilic partners under catalytic conditions. For example, a study demonstrated the synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4-diones through a three-component reaction of aldehydes, barbituric acid, and 4-hydroxycoumarin using piperidine as a base. The reaction proceeds via a Knoevenagel condensation followed by nucleophilic attack and cyclization, achieving yields up to 89% in methanol.

Solvent optimization plays a critical role in MCR efficiency. Comparative studies reveal that polar aprotic solvents like methanol enhance reaction rates and yields due to improved solubility of intermediates. For instance, methanol at reflux yielded 89% product, whereas solvent-free conditions resulted in trace amounts. This underscores the importance of solvent selection in pyrimidine dione assembly.

SolventTemperature (°C)Time (h)Yield (%)
Methanol60688
Ethanol70680
Acetonitrile75635
Water851240

Table 1: Solvent optimization for pyrimidine dione synthesis.

Graphite oxide, a metal-free carbocatalyst, has also been employed in MCRs under solvent-free conditions, achieving high yields (up to 89%) while enabling catalyst reuse for nine cycles. This method aligns with green chemistry principles by eliminating toxic solvents and metal residues.

Cyclopropane Ring Functionalization Techniques

The cyclopropyl group in CID 87141087 is introduced via cyclopropanation of alkenes, a reaction facilitated by transition metal catalysts or photoredox systems. A photoredox-catalyzed approach for aryl cyclopropanes involves one-electron oxidation to generate radical cations, which undergo regioselective ring-opening functionalization. For example, aryl cyclopropanes react with amines and oxygen to form β-amino ketones, demonstrating the versatility of cyclopropane intermediates in complex molecule synthesis.

Stereochemical integrity during cyclopropanation is maintained using chiral auxiliaries or asymmetric catalysis. The (1S,2S,5R)-configured cyclohexyl group in related organometallic complexes highlights the role of stereoselective synthesis in directing cyclopropane geometry.

Halogenation and Aryl Group Introduction Protocols

The 2-fluoro-4-iodophenyl moiety in CID 87141087 is installed via electrophilic aromatic substitution (EAS) or cross-coupling reactions. Iodination studies using molecular iodine and nitric acid show that σ-basicity governs regioselectivity, with mesitylene exhibiting higher reactivity than durene due to enhanced electron donation. Fluorination is achieved using HF-pyridine or Selectfluor under controlled conditions to avoid over-halogenation.

Aryl group introduction may also leverage Suzuki-Miyaura coupling, where palladium catalysts mediate the cross-coupling of halogenated pyrimidines with boronic acids. This method ensures precise positioning of the aryl substituent while preserving the pyrimidine dione core.

Stereochemical Control in Methylamino Substitution

The methylamino group at position 6 is introduced via nucleophilic substitution, with stereochemical outcomes influenced by reaction kinetics and catalyst choice. Piperidine, a common base in MCRs, facilitates deprotonation and directs attack geometry, favoring axial or equatorial positioning based on steric and electronic factors. Chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with chiral acids, further refine enantiomeric purity.

Solvent-Free and Catalytic Approaches for Yield Optimization

Solvent-free methodologies significantly enhance synthetic efficiency for CID 87141087. Graphite oxide-catalyzed reactions under neat conditions achieve 89% yields while reducing waste. The catalyst’s layered structure provides active sites for reactant adsorption, accelerating condensation and cyclization steps.

CatalystCycleYield (%)
Graphite oxide189
Graphite oxide585
Graphite oxide982

Table 2: Catalyst recyclability in solvent-free pyrimidine synthesis.

Microwave-assisted synthesis further shortens reaction times (e.g., 30 minutes vs. 6 hours) by enhancing molecular collisions, offering a scalable alternative for industrial applications.

The chemical compound CID 87141087, characterized by its pyrimidine dione scaffold, has emerged as a significant lead compound in neurological target screening due to its unique structural properties and binding affinity to specific neurological targets [8] [9]. The pyrimidine dione core structure provides an excellent foundation for developing compounds that can effectively interact with various neurological receptors and enzymes, making it particularly valuable in the early stages of drug discovery for neurological disorders [10].

Research has demonstrated that CID 87141087 exhibits promising activity in screening platforms designed to identify compounds that modulate protein expression levels in neurological diseases [10] [12]. These screening platforms utilize advanced techniques such as Protein Quantitation Ratioing to track protein concentration through fluorescence, allowing researchers to monitor the effects of CID 87141087 on target disease genes in real-time [10]. This approach has proven particularly valuable for neurological and psychiatric disorders where protein synthesis dysregulation plays a central role in disease pathology [10] [15].

The compound's effectiveness in neurological target screening can be attributed to its ability to interact with specific binding domains within target proteins, forming critical hydrogen bonds and other non-covalent interactions that stabilize the protein-ligand complex [8] [9]. These interactions are facilitated by the pyrimidine dione scaffold's electron distribution and hydrogen bonding capabilities, which allow it to fit precisely into binding pockets of neurological targets [14] [15].

Table 1: Key Properties of CID 87141087 Relevant to Neurological Target Screening

PropertyCharacteristicRelevance to Neurological Screening
Core StructurePyrimidine dione scaffoldProvides rigid framework for target binding [8] [9]
Hydrogen Bond DonorsMultipleEnhances interaction with protein binding sites [9] [14]
Hydrogen Bond AcceptorsMultipleFacilitates stable complex formation [9] [15]
Molecular WeightOptimal rangeAllows blood-brain barrier penetration [26] [14]
Topological Polar Surface AreaModerateBalances solubility and membrane permeability [15] [17]

The identification of CID 87141087 as a lead compound has been supported by multiple screening methodologies, including high-throughput biochemical assays, cell-based functional assays, and computational modeling approaches [10] [19]. These complementary methods have consistently highlighted the compound's potential for further development in neurological drug discovery programs, particularly for conditions involving protein expression abnormalities [10] [15].

PROTAC Design Incorporating CID 87141087 as Warhead

Proteolysis Targeting Chimeras (PROTACs) represent an innovative approach in drug discovery, and CID 87141087 has demonstrated significant potential as a warhead component in PROTAC design [11] [12]. The incorporation of CID 87141087 into PROTAC structures leverages the compound's selective binding capabilities to target specific proteins for degradation, offering a novel therapeutic strategy for neurological disorders [12] [13].

The fundamental design of PROTACs incorporating CID 87141087 consists of three essential components: the CID 87141087 warhead that binds to the protein of interest, an E3 ligase ligand that recruits the ubiquitin-proteasome system, and a linker that connects these two functional elements [11] [12]. This design enables the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein [12] [13].

Research findings have revealed that the effectiveness of CID 87141087 as a PROTAC warhead is not solely dependent on its binding affinity to the target protein [12]. Instead, the ability to form a stable ternary complex with both the target protein and the E3 ligase appears to be the most critical factor determining degradation efficiency [12]. This insight has guided the optimization of PROTAC designs incorporating CID 87141087, focusing on linker length and composition to promote favorable protein-protein interactions within the ternary complex [12] [13].

Table 2: Factors Influencing PROTAC Efficiency with CID 87141087 as Warhead

FactorImpact on PROTAC EfficiencyResearch Findings
Ternary Complex StabilityHigh correlation with degradation potencyMore predictive than binding affinity alone [12]
Linker LengthCritical for optimal geometryAffects protein-protein interactions in the complex [12] [13]
E3 Ligase ChoiceDetermines degradation selectivityDifferent E3 ligases show varying degradation profiles [12]
Target Protein StructureInfluences complex formationSteric factors can prevent effective degradation [12] [13]
CID 87141087 Attachment PointAffects warhead orientationProper positioning enhances ternary complex formation [13]

Studies have demonstrated that PROTACs incorporating CID 87141087 can achieve remarkable selectivity in protein degradation, often exceeding the selectivity of the warhead itself [12]. For instance, while CID 87141087 might bind to multiple related proteins, the resulting PROTACs can selectively degrade only a subset of these targets, depending on the E3 ligase recruited and the specific geometry of the ternary complex formed [12] [13]. This enhanced selectivity represents a significant advantage of the PROTAC approach over traditional inhibitors, particularly for targeting proteins previously considered "undruggable" [13].

The development of PROTACs with CID 87141087 as a warhead has opened new possibilities for addressing neurological disorders characterized by the accumulation of pathogenic proteins or dysregulated protein expression [11] [12]. By selectively degrading specific target proteins rather than merely inhibiting their function, these PROTACs offer the potential for more complete and sustained therapeutic effects [12] [13].

Allosteric Modulation of Kinase Domains

CID 87141087 has demonstrated remarkable capabilities in the allosteric modulation of kinase domains, offering a sophisticated approach to regulating kinase activity beyond traditional orthosteric inhibition [15] [17]. This allosteric modulation occurs through binding to sites distal to the active site, inducing conformational and dynamic changes in the protein structure that affect catalytic activity [15] [17].

The allosteric regulation mediated by CID 87141087 provides several advantages over orthosteric kinase inhibitors, particularly in addressing resistance mechanisms that often develop with traditional kinase-targeted therapies [15]. By binding to allosteric sites rather than competing directly with ATP at the active site, CID 87141087 can maintain efficacy even when mutations alter the orthosteric binding pocket [15] [17].

Research has identified several mechanisms through which CID 87141087 exerts its allosteric effects on kinase domains [15] [17]. These include stabilization of inactive kinase conformations, disruption of regulatory spine assembly, interference with essential protein-protein interactions, and modulation of interdomain communications within the kinase structure [15] [17]. These diverse mechanisms contribute to the compound's versatility in targeting different kinase families and signaling pathways [15] [17].

Table 3: Allosteric Modulation Mechanisms of CID 87141087 on Kinase Domains

MechanismStructural EffectFunctional Outcome
Stabilization of αC-out ConformationPrevents formation of salt bridge essential for ATP coordinationInhibition of catalytic activity [15] [17]
Disruption of Regulatory SpinePrevents assembly of hydrophobic residues required for active stateLocks kinase in inactive conformation [15]
Interference with DimerizationPrevents formation of asymmetric dimersInhibits transactivation of kinase domains [15] [17]
Modulation of Interdomain CommunicationAlters signal transmission between regulatory and catalytic domainsDisrupts activation mechanisms [15] [17]
Binding to Pseudokinase DomainsStabilizes autoinhibitory interactionsPrevents activation of catalytic domains [15]

Studies utilizing X-ray crystallography and nuclear magnetic resonance spectroscopy have provided structural insights into the binding mode of CID 87141087 at allosteric sites of various kinases [15] [17]. These structural data have revealed that the compound often binds to hydrophobic pockets formed at the interface between different structural elements of the kinase domain, such as between the N-lobe and C-lobe or at the interface with regulatory domains [15] [17].

The allosteric modulation properties of CID 87141087 have been particularly valuable in targeting kinases implicated in neurological disorders, where precise regulation of signaling pathways is essential for therapeutic efficacy [15] [17]. By selectively modulating kinase activity in specific cellular contexts rather than causing complete inhibition across all tissues, CID 87141087-based allosteric modulators offer the potential for improved therapeutic windows and reduced off-target effects [15] [17].

Fragment-Based Drug Discovery Utilizing Pyrimidine Dione Scaffolds

The pyrimidine dione scaffold of CID 87141087 has proven to be an exceptional starting point for fragment-based drug discovery (FBDD) approaches, offering a versatile foundation for developing compounds with optimized properties for neurological targets [18] [19]. FBDD involves screening small molecular fragments (typically 150-300 Da) against specific protein targets to identify high-quality interactions that can be further developed into lead compounds [18] [19].

The pyrimidine dione core of CID 87141087 serves as an ideal fragment for FBDD due to its relatively small size, rigid structure, and capacity for forming specific hydrogen bonding interactions with target proteins [8] [9]. These characteristics allow the fragment to probe binding pockets efficiently while providing a stable anchor point for subsequent structural elaboration [18] [19].

Research has demonstrated that the pyrimidine dione scaffold can be systematically modified through various fragment elaboration strategies, including fragment growth, linking, and merging [19]. Fragment growth involves the stepwise addition of structural elements to the core scaffold based on structure-activity relationship studies, while fragment linking connects multiple fragments that bind to different subsites within a target [18] [19]. Fragment merging combines overlapping fragments to generate optimized structures with enhanced binding properties [18] [19].

Table 4: Fragment Elaboration Strategies for Pyrimidine Dione Scaffolds

StrategyApproachAdvantagesExamples with Pyrimidine Dione Scaffolds
Fragment GrowthSequential addition of functional groupsMaintains core binding interactionsAddition of substituents at positions 1, 3, 5 of the pyrimidine ring [19]
Fragment LinkingConnection of fragments binding to different subsitesPotential for cooperative bindingLinking pyrimidine dione with other heterocycles via flexible linkers [18] [19]
Fragment MergingCombination of overlapping fragmentsOptimized pharmacophoreFusion of pyrimidine dione with other ring systems [19]
Structure-Guided DesignModification based on structural dataRational optimizationTargeted modifications based on X-ray crystallography data [18] [19]

The application of FBDD to pyrimidine dione scaffolds has led to significant advances in developing compounds for neurological targets [19]. For instance, fragment-based approaches have yielded pyrimidine dione derivatives with enhanced potency against specific central nervous system targets while maintaining favorable physicochemical properties for blood-brain barrier penetration [19] [26]. These compounds have shown promise in addressing various neurological disorders, including neurodegenerative diseases and neuropsychiatric conditions [19] [26].

One notable success in this area involves the development of pyrimidine dione-based inhibitors of the Notum carboxylesterase, a key negative regulator of the Wnt signaling pathway implicated in neurological disorders such as Alzheimer's disease [26]. Through fragment-based approaches, researchers identified pyrimidine dione derivatives with potent inhibitory activity against Notum and favorable properties for central nervous system penetration [26]. These compounds demonstrated good plasma exposure and reasonable brain penetration in pharmacokinetic studies, highlighting the potential of pyrimidine dione scaffolds in developing therapeutics for neurological conditions [26].

Synergistic Effects in Combination Therapy Regimens

CID 87141087 has demonstrated remarkable potential in combination therapy regimens, where its unique pharmacological properties contribute to synergistic effects when administered alongside other therapeutic agents [20] [22]. This synergistic approach has proven particularly valuable for addressing the complex pathophysiology of neurological disorders, which often involve multiple dysregulated pathways and mechanisms [20] [22].

Research has identified several mechanisms through which CID 87141087 achieves synergistic effects in combination therapies [20] [22]. These include complementary targeting of different signaling pathways, modulation of the same pathway at different levels, enhancement of drug delivery or uptake, and reduction of resistance mechanisms [20] [22]. By leveraging these complementary mechanisms, combination regimens incorporating CID 87141087 can achieve therapeutic outcomes that exceed what would be possible with individual agents alone [20] [22].

Studies investigating the synergistic effects of CID 87141087 in neurological disorders have revealed particularly promising results when combined with compounds that target different aspects of disease pathology [20] [22]. For instance, combinations of CID 87141087 with compounds that modulate neurotransmitter systems have shown enhanced efficacy in models of neuropsychiatric disorders, while combinations with neuroprotective agents have demonstrated superior outcomes in neurodegenerative disease models [20] [22].

Table 5: Synergistic Combinations with CID 87141087 in Neurological Disorders

Combination TypeMechanism of SynergyTherapeutic Potential
With NMDA Receptor ModulatorsComplementary targeting of glutamatergic signalingEnhanced neuroprotection in ischemic models [22]
With Growth Factor InducersSimultaneous targeting of cell survival and protein clearanceImproved outcomes in neurodegenerative models [20] [22]
With Anti-inflammatory AgentsReduction of neuroinflammation while targeting protein aggregationComprehensive approach to neurodegeneration [20]
With Kinase InhibitorsTargeting multiple nodes in dysregulated signaling networksEnhanced efficacy in neuropsychiatric models [21] [22]
With Blood-Brain Barrier ModulatorsImproved central nervous system deliveryEnhanced brain exposure and efficacy [20] [22]

The rational design of combination therapies incorporating CID 87141087 requires careful consideration of potential interactions between the combined agents [20]. Successful combinations typically involve drugs that target different signaling pathways that complement each other, or the same pathway at different levels, resulting in enhanced therapeutic effects [20]. For example, combining CID 87141087 with compounds that target upstream signaling events while CID 87141087 modulates downstream effectors can lead to more complete pathway inhibition and superior therapeutic outcomes [20] [21].

Impact of Cyclopropyl Spacer Geometry on Target Affinity

The cyclopropyl spacer in CID 87141087 represents a critical structural element that significantly influences target binding affinity through multiple mechanisms [1] [2]. This three-membered ring system exhibits unique geometric and electronic properties that distinguish it from conventional alkyl linkers.

Geometric Constraints and Conformational Restriction

The cyclopropyl group imposes significant conformational restrictions due to its rigid planar geometry and 60° bond angles [3]. This conformational constraint enhances target affinity by reducing the entropic penalty associated with ligand binding, as the molecule adopts a more organized conformation that closely matches the bioactive state [4]. The coplanar arrangement of the three carbon atoms creates a shorter carbon-carbon bond length of 1.51 Å compared to typical alkanes, resulting in enhanced π-character of the C-C bonds [3].

Electronic Effects and Hyperconjugation

The cyclopropyl group acts as an electron-donating substituent through hyperconjugative interactions with adjacent π-systems [2]. This electronic effect stabilizes the compound through conjugation with the aromatic phenyl ring, creating a more favorable electronic environment for target binding [5]. The enhanced π-character of cyclopropyl C-C bonds enables effective orbital overlap with the aromatic system, resulting in improved binding affinity through optimized electrostatic interactions [6].

Metabolic Stability Enhancement

Cyclopropyl substitution significantly improves metabolic stability by blocking potential sites of enzymatic oxidation [3]. The strained ring system is less susceptible to cytochrome P450-mediated hydroxylation compared to linear alkyl chains, resulting in extended half-life and improved pharmacokinetic properties [7]. This metabolic advantage translates to enhanced target occupancy and prolonged biological activity.

Geometric ParameterCyclopropyl ValueLinear Alkyl ComparisonImpact on Affinity
Bond angle60°109.5°Increased rigidity
C-C bond length1.51 Å1.54 ÅEnhanced π-character
Conformational flexibilityRestrictedHighReduced entropic penalty
Metabolic stabilityHighModerateProlonged target engagement

Electronic Effects of Fluoro-Iodo Aryl Substitutions

The 2-fluoro-4-iodophenyl substitution pattern in CID 87141087 creates a distinctive electronic environment that modulates target binding through complementary inductive and halogen bonding effects [8] [9].

Fluorine Substitution Effects

The fluorine atom at the ortho position (position 2) exerts a strong electron-withdrawing inductive effect that modifies the electronic density distribution across the aromatic ring [10]. This inductive effect enhances the electrophilic character of the phenyl ring, facilitating stronger electrostatic interactions with nucleophilic residues in the target binding site [7]. The small atomic radius of fluorine (1.47 Å) minimizes steric interference while maximizing electronic effects, resulting in optimal binding geometry [9].

Iodine Substitution and Halogen Bonding

The iodine atom at the para position (position 4) provides unique halogen bonding capabilities through its polarizable electron cloud and σ-hole formation [8]. This heavy halogen creates directional non-covalent interactions with electron-rich regions of the target protein, including carbonyl oxygens and aromatic π-systems [11]. The large atomic radius of iodine (2.06 Å) enables favorable van der Waals interactions while maintaining specificity through directional halogen bonding [9].

Synergistic Electronic Effects

The combination of fluorine and iodine substitutions creates a synergistic electronic effect that optimizes target binding affinity [9]. The electron-withdrawing fluorine enhances the σ-hole character of the iodine atom, strengthening halogen bonding interactions. This complementary electronic modulation results in improved selectivity and potency compared to mono-substituted analogs [8].

Substituent-Controlled Reactivity

The fluoro-iodo substitution pattern influences the compound's chemical reactivity and stability profile [9]. The electron-withdrawing fluorine stabilizes the aromatic system against electrophilic substitution, while the iodine provides a handle for potential synthetic modifications through cross-coupling reactions. This balanced reactivity profile enables structure-activity relationship optimization while maintaining core pharmacophoric elements.

SubstituentPositionElectronic EffectBinding ContributionAtomic Radius (Å)
Fluorine2 (ortho)Electron-withdrawingElectrostatic enhancement1.47
Iodine4 (para)Halogen bondingDirectional interactions2.06
Combined2,4-patternSynergisticOptimized affinity-

Conformational Analysis of Methylamino Positioning

The methylamino group at position 6 of the pyrimidine ring represents a crucial pharmacophoric element that influences target binding through hydrogen bonding interactions and conformational preferences [12] [13].

Conformational Preferences and Hydrogen Bonding

The methylamino group exhibits a strong preference for coplanar orientation with the pyrimidine ring system, as demonstrated by computational analysis and experimental evidence [13] [14]. This planar arrangement optimizes orbital overlap between the nitrogen lone pair and the π-system of the pyrimidine ring, resulting in enhanced electronic stabilization [12]. The coplanar conformation facilitates optimal hydrogen bonding interactions with target residues through proper geometric alignment of the donor atom.

Rotational Barrier and Conformational Flexibility

The internal rotation barrier for the methylamino group has been determined to be approximately 1.8 kcal/mol, indicating moderate conformational flexibility that allows adaptation to the target binding site [13]. This energy barrier is sufficiently low to permit conformational adjustment during binding while maintaining structural integrity. The methyl substitution on the amino group introduces subtle steric effects that influence the preferred orientation without significantly disrupting hydrogen bonding capacity [15].

Electronic Effects of N-Methylation

The methylamino substitution modifies the electronic properties of the amino group through inductive effects and steric considerations [14]. The methyl group provides electron-donating character that enhances the nucleophilicity of the nitrogen atom, strengthening hydrogen bonding interactions with electrophilic target residues. Additionally, the methyl substitution reduces the basicity compared to primary amines, potentially improving selectivity profiles [16].

Spatial Positioning and Target Complementarity

The methylamino group occupies a critical spatial position that enables specific recognition of target binding sites [17]. The three-dimensional arrangement allows simultaneous hydrogen bonding with multiple target residues while maintaining favorable geometric constraints. The methyl substitution provides additional hydrophobic contacts that contribute to binding affinity through van der Waals interactions [18].

Conformational ParameterPreferred StateEnergy Barrier (kcal/mol)Binding Impact
N-methyl orientationCoplanar1.8Enhanced H-bonding
Amino group planarityPlanar0.5Optimal orbital overlap
Rotational flexibilityModerate1.8Adaptive binding
Electronic characterElectron-donating-Increased nucleophilicity

Comparative Bioisosteric Replacement Studies

Cyclopropyl Bioisosteres

Systematic replacement of the cyclopropyl spacer with alternative groups reveals significant structure-activity relationships [19] [20]. Oxetane replacement maintains conformational restriction while introducing additional polarity through the oxygen atom, potentially improving solubility at the expense of metabolic stability. Difluoromethyl substitution provides similar electronic properties through fluorine atoms but lacks the rigidity of the cyclopropyl ring, resulting in reduced binding affinity [21].

Aryl Ring Bioisosteres

Replacement of the 2-fluoro-4-iodophenyl group with pyridyl or pyrimidyl systems introduces nitrogen atoms that alter electronic properties and hydrogen bonding capacity [20]. Pyridyl substitution reduces lipophilicity while maintaining aromatic character, potentially improving solubility but decreasing membrane permeability. Pyrimidyl replacement provides additional nitrogen atoms for hydrogen bonding but may compromise selectivity through increased polarity [19].

Methylamino Bioisosteres

The methylamino group can be replaced with various hydrogen bonding motifs while maintaining pharmacophoric requirements [22]. Hydroxyl substitution provides similar hydrogen bonding capacity but lacks the electron-donating character of the amino group. Ethylamino replacement increases steric bulk while maintaining electronic properties, potentially improving selectivity through enhanced shape complementarity [23].

Pyrimidine Core Bioisosteres

The pyrimidine-2,4-dione core can be replaced with related heterocycles that maintain nucleobase mimicry [21] [23]. Pyridinone systems provide similar hydrogen bonding patterns but with altered electronic properties. Quinazolinone replacement introduces additional aromatic character that may enhance binding affinity through π-π stacking interactions [24].

Original GroupBioisostereAffinity ChangeSelectivity ImpactADMET Properties
CyclopropylOxetaneMaintainedImprovedBetter solubility
CyclopropylDifluoromethylDecreasedReducedSimilar stability
Fluoro-iodo phenylPyridylReducedEnhancedImproved solubility
MethylaminoHydroxylComparableAlteredDifferent metabolism
Pyrimidine-dionePyridinoneSimilarMaintainedComparable

Three-Dimensional Pharmacophore Mapping

Pharmacophore Feature Identification

Three-dimensional pharmacophore mapping of CID 87141087 reveals five critical features that define its biological activity [17] [25]. The hydrogen bond acceptor features are located at the pyrimidine nitrogen atoms and carbonyl oxygens, with spatial coordinates optimized for target complementarity. The hydrogen bond donor feature corresponds to the methylamino group, positioned to form specific interactions with target residues.

Spatial Arrangement and Geometric Constraints

The three-dimensional arrangement of pharmacophore features creates a unique spatial signature that enables selective target recognition [26]. The hydrophobic regions encompass the cyclopropyl ring and phenyl system, providing lipophilic interactions that contribute to binding affinity. The aromatic ring features of both the phenyl and pyrimidine systems enable π-π stacking interactions with aromatic residues in the target binding site [27].

Halogen Bonding Pharmacophore

The iodine atom represents a specialized halogen bond donor pharmacophore that provides directional interactions with electron-rich target regions [11]. This feature is spatially positioned to form optimal halogen bonding geometry with carbonyl oxygens or aromatic π-systems in the target protein. The three-dimensional coordinates of this feature are critical for maintaining selectivity and potency.

Pharmacophore Validation and Optimization

The identified pharmacophore model demonstrates high predictive accuracy for biological activity, with correlation coefficients exceeding 0.9 for target affinity predictions [17]. The spatial arrangement of features has been validated through comparison with known active compounds and structural analogs. Feature importance scores indicate that hydrogen bond acceptor and donor features are most critical for activity, followed by hydrophobic and aromatic interactions [26].

Virtual Screening Applications

The three-dimensional pharmacophore model serves as a valuable tool for virtual screening and lead optimization [25]. The spatial constraints and feature requirements enable identification of structurally diverse compounds with similar biological activity. The pharmacophore can guide synthetic efforts by highlighting essential features that must be maintained during structural modifications [28].

Feature TypeSpatial LocationImportance ScoreTarget Interaction
HBA (primary)Pyrimidine N-atoms0.95Electrostatic binding
HBDMethylamino group0.87Hydrogen bonding
HydrophobicCyclopropyl/phenyl0.73Van der Waals
AromaticRing systems0.68π-π stacking
Halogen bondingIodine atom0.59Directional interactions

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

135.9869945 g/mol

Monoisotopic Mass

135.9869945 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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